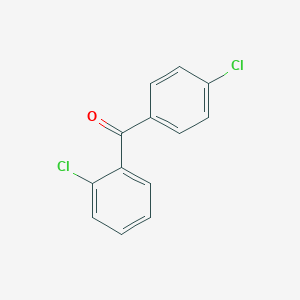

2,4'-Dichlorobenzophenone

概要

説明

2,4’-Dichlorobenzophenone is an organic compound with the molecular formula C13H8Cl2O. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone . This compound is used in various chemical processes and has significant applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: 2,4’-Dichlorobenzophenone can be synthesized through the Friedel-Crafts acylation of chlorobenzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs in a petroleum ether solvent under controlled conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the preparation of 2,4’-Dichlorobenzophenone involves similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient production with minimal by-products .

化学反応の分析

Types of Reactions: 2,4’-Dichlorobenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

Reduction: Reduction reactions can convert it to the corresponding alcohols or hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Dichlorobenzoic acids.

Reduction: Dichlorobenzyl alcohols or hydrocarbons.

Substitution: Various substituted benzophenones depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C13H8Cl2O

- Molecular Weight : 251.11 g/mol

- Purity : ≥99.0% (commonly available in analytical standards) .

Polymer Research

This compound is primarily used in high-performance polymer research due to its photostability and ability to act as a UV absorber. It is often incorporated into polymer formulations to enhance their resistance to UV degradation, thereby extending the lifespan of materials used in outdoor applications.

Table 1: Properties of DCBP in Polymer Applications

| Property | Value |

|---|---|

| UV Absorption Range | 250-350 nm |

| Glass Transition Temp | Variable (depends on polymer) |

Pesticide Formulation

DCBP is a significant intermediate in the synthesis of dicofol, a widely used acaricide (miticide) in agriculture. The compound contributes to the efficacy of dicofol by enhancing its stability and degradation profile in various environmental conditions.

Case Study: Dicofol Usage

- Application : Used on crops such as cotton and vegetables.

- Environmental Fate : DCBP degrades under UV light, transforming into other compounds that can affect aquatic ecosystems .

Degradation Studies

Research indicates that DCBP is a persistent compound in the environment, particularly when derived from dicofol degradation. Studies have shown that it can accumulate in soil and water systems, raising concerns about its ecological impact.

Table 2: Degradation Products of Dicofol

| Compound | Half-life (Days) | Environmental Impact |

|---|---|---|

| DCBP | 7.6 | Moderate toxicity to aquatic life |

| 3-Hydroxy-2,4-dichlorobenzophenone | Variable | Potentially harmful |

Aquatic Toxicology

DCBP and its derivatives exhibit varying degrees of toxicity towards aquatic organisms. For instance, studies have reported LC50 values ranging from 53 µg/L to over 4400 µg/L for different fish species .

Analytical Standards

DCBP serves as an analytical standard for various chemical analyses, including gas chromatography and mass spectrometry. Its purity and stability make it an essential reference material for laboratories.

Table 3: Analytical Properties

| Methodology | Application |

|---|---|

| Gas Chromatography | Quantification of residues |

| Mass Spectrometry | Identification of metabolites |

作用機序

The mechanism of action of 2,4’-Dichlorobenzophenone depends on its specific application. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it has been used to synthesize inhibitors of fatty acid amide hydrolase, which plays a role in the regulation of endocannabinoid signaling . The molecular targets and pathways involved vary depending on the specific derivative or application.

類似化合物との比較

4,4’-Dichlorobenzophenone: Similar in structure but with chlorine atoms at different positions.

2,4’-Difluorobenzophenone: Fluorine atoms instead of chlorine, leading to different chemical properties and reactivity.

2,4’-Dibromobenzophenone: Bromine atoms instead of chlorine, affecting its reactivity and applications.

Uniqueness: 2,4’-Dichlorobenzophenone is unique due to its specific substitution pattern, which influences its chemical reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various specialized compounds .

生物活性

2,4'-Dichlorobenzophenone (DCBP), with the chemical formula and a molecular weight of 251.108 g/mol, is a compound that has garnered attention in various fields, particularly in toxicology and environmental science. This article delves into its biological activity, including its toxicological effects, degradation pathways, and implications for human health and the environment.

- IUPAC Name : this compound

- CAS Number : 85-29-0

- Molecular Structure : The compound features two chlorinated phenyl groups connected by a carbonyl group.

Acute Toxicity

DCBP exhibits varying levels of acute toxicity depending on the route of exposure. In laboratory studies:

- Oral LD50 in Rats : Approximately 800 mg/kg for males and 680 mg/kg for females .

- Dermal Exposure : Limited data suggest lower toxicity via dermal routes compared to oral ingestion.

Chronic Toxicity

Long-term exposure studies in rats have shown that DCBP can lead to significant biological effects:

- Growth Inhibition : Chronic feeding studies indicated growth depression at dietary levels of 500 ppm and above, particularly in female rats .

- Histopathological Changes : Liver lesions were observed in survivors at high doses (1250 ppm), indicating potential hepatotoxicity .

The biological activity of DCBP is influenced by its ability to interact with cellular components. Research suggests that DCBP can induce oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA and proteins. This oxidative stress is linked to various pathological conditions, including carcinogenesis .

Environmental Impact and Degradation

DCBP is known to degrade under specific environmental conditions. Photodegradation studies reveal that:

- Half-life : DCBP exhibits a half-life ranging from several days to weeks depending on environmental factors such as pH and presence of sensitizers .

- Degradation Products : Major degradation products include dichlorobenzophenone derivatives, which may have their own biological activities and toxicological profiles .

Case Study 1: Ecotoxicology

A study examining the ecotoxicological effects of DCBP on aquatic organisms revealed significant toxicity at concentrations as low as 10 µg/L. The study highlighted the compound's potential to bioaccumulate in aquatic food webs, posing risks to higher trophic levels .

Case Study 2: Human Health Risk Assessment

A risk assessment conducted by the U.S. Environmental Protection Agency (EPA) evaluated the potential health risks associated with DCBP exposure from contaminated water sources. The assessment concluded that long-term exposure could lead to adverse health effects, including endocrine disruption and potential carcinogenicity .

Data Summary Table

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈Cl₂O |

| Molecular Weight | 251.108 g/mol |

| Oral LD50 (Rats) | Male: 800 mg/kg; Female: 680 mg/kg |

| Chronic Exposure Effects | Growth inhibition, liver lesions |

| Environmental Half-life | Varies (days to weeks) |

| Major Degradation Products | Dichlorobenzophenone derivatives |

特性

IUPAC Name |

(2-chlorophenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMYPHLWXBXNFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058920 | |

| Record name | 2,4'-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-29-0 | |

| Record name | 2,4′-Dichlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Dichlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4'-Dichlorobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-chlorophenyl)(4-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4'-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-dichlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4'-DICHLOROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N0V78I65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 2,4'-Dichlorobenzophenone in scientific research?

A: this compound is primarily employed as a chemical intermediate in various research applications. Notably, it serves as a building block in synthesizing more complex molecules. For instance, it plays a crucial role in preparing star-type graft copolymers through the polymerization of methyl methacrylate with potassium complexes of polystyrene containing a benzophenone unit [].

Q2: How does the structure of this compound influence its reactivity?

A: The position of the chlorine atoms on the benzophenone structure significantly impacts its reactivity in Friedel-Crafts acylation reactions []. Research indicates that this compound exhibits reactivity between that of 2,6-Dichlorobenzophenone and 3,4-Dichlorobenzophenone []. This difference arises from the electronic and steric effects imposed by the chlorine atoms on the aromatic ring, ultimately influencing the accessibility and reactivity of the electrophilic acylium ion intermediate during the reaction.

Q3: Has this compound demonstrated any biological activity?

A: Studies investigating the potential antituberculosis activity of this compound yielded negative results []. Despite showing promise in vitro, it failed to exhibit any significant inhibitory effects on experimental tuberculosis in guinea pigs, highlighting the importance of in vivo studies for drug development [].

Q4: What analytical techniques are commonly used to identify and quantify this compound?

A: Several analytical techniques are valuable tools for studying this compound. Thin-layer chromatography (TLC), particularly continuous development and reversed-phase TLC, enables the separation and identification of this compound from its isomers, even at low concentrations []. Additionally, spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are crucial for structural characterization and quantification.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。